molecular formula C6H9N3O2S B14180067 3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione CAS No. 885328-50-7

3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B14180067
CAS No.: 885328-50-7
M. Wt: 187.22 g/mol
InChI Key: PQPUUHUPLDCUNU-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a compound of significant interest in the field of organic chemistry. This compound features an azidomethyl group attached to a thiophene ring, which is a sulfur-containing heterocycle. The presence of the azido group makes this compound highly reactive and useful in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the bromination of a precursor compound followed by substitution with sodium azide. The reaction conditions often include the use of hydrobromic acid, acetic acid, and sulfuric acid, followed by cyclization in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azido group.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted thiophene derivatives.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Amino-thiophene derivatives.

Scientific Research Applications

3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione primarily involves the reactivity of the azido group. This group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in bioorthogonal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its thiophene ring structure, which imparts distinct electronic properties compared to oxetane derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the synthesis of conductive polymers and materials for electronic devices .

Properties

CAS No.

885328-50-7

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

3-(azidomethyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C6H9N3O2S/c1-5-3-12(10,11)4-6(5)2-8-9-7/h2-4H2,1H3

InChI Key

PQPUUHUPLDCUNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CS(=O)(=O)C1)CN=[N+]=[N-]

Origin of Product

United States

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